N1,N1,N4,N4-TETRABUTYLBENZENE-1,4-DICARBOXAMIDE
Overview
Description
N1,N1,N4,N4-TETRABUTYLBENZENE-1,4-DICARBOXAMIDE is a chemical compound with the molecular formula C24H40N2O2 and a molecular weight of 388.596 g/mol . It is also known by its preferred IUPAC name, N,N,N’,N’-Tetrabutyl-terephthalamide . This compound is characterized by its structure, which includes a benzene ring substituted with two carboxamide groups, each bonded to two butyl groups .
Preparation Methods
The synthesis of N1,N1,N4,N4-TETRABUTYLBENZENE-1,4-DICARBOXAMIDE typically involves the reaction of terephthaloyl chloride with butylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
N1,N1,N4,N4-TETRABUTYLBENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Scientific Research Applications
N1,N1,N4,N4-TETRABUTYLBENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-TETRABUTYLBENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
N1,N1,N4,N4-TETRABUTYLBENZENE-1,4-DICARBOXAMIDE can be compared with other similar compounds, such as:
N1,N1,N4,N4-TETRAPROPYLBENZENE-1,4-DICARBOXAMIDE: This compound has propyl groups instead of butyl groups, leading to differences in physical properties and reactivity.
N1,N1,N4,N4-TETRAETHYLBENZENE-1,4-DICARBOXAMIDE: The presence of ethyl groups results in distinct chemical behavior and applications compared to the butyl-substituted compound.
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetrabutylbenzene-1,4-dicarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O2/c1-5-9-17-25(18-10-6-2)23(27)21-13-15-22(16-14-21)24(28)26(19-11-7-3)20-12-8-4/h13-16H,5-12,17-20H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPYLBGGQHBDKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C(=O)N(CCCC)CCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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